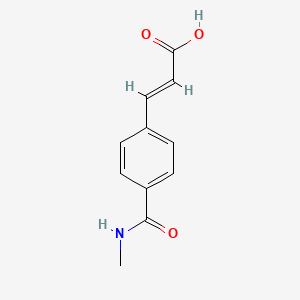

4-(Methylcarbamoyl)cinnamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methylcarbamoyl)cinnamic acid is a derivative of cinnamic acid, which is an unsaturated carboxylic acid. This compound is characterized by the presence of a methylcarbamoyl group attached to the fourth position of the cinnamic acid structure. Cinnamic acid and its derivatives are known for their diverse biological activities and are found in various natural sources such as cinnamon, balsam of Peru, and storax .

準備方法

Synthetic Routes and Reaction Conditions

4-(Methylcarbamoyl)cinnamic acid can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cinnamic acid is coupled with a methylcarbamoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-(Methylcarbamoyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Derivatives with different functional groups replacing the methylcarbamoyl group.

科学的研究の応用

Anticancer Activity

Research has demonstrated that cinnamic acid derivatives, including 4-(methylcarbamoyl)cinnamic acid, exhibit significant anticancer properties. A study highlighted that certain cinnamic acid derivatives showed inhibitory effects on various cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers. For instance, compound this compound was evaluated for its cytotoxicity against these cell lines, revealing promising results with IC50 values indicating effective growth inhibition .

Antimicrobial Properties

Cinnamic acid derivatives are recognized for their antimicrobial activities against a range of pathogens. The compound this compound has been studied for its effectiveness against multi-drug resistant bacteria and fungi. In vitro assays demonstrated substantial inhibitory effects against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro models. Its ability to inhibit lipoxygenase activity indicates potential therapeutic applications in treating inflammatory diseases. The compound's mechanism involves the modulation of inflammatory pathways, which could be beneficial in conditions like arthritis and asthma .

Herbicidal Activity

Cinnamic acid derivatives are being explored for their herbicidal properties. Research indicates that this compound can inhibit the growth of certain weed species, providing an eco-friendly alternative to synthetic herbicides. Field studies have shown that applying this compound can effectively reduce weed biomass without adversely affecting crop yields .

Plant Growth Regulation

The compound also shows promise as a plant growth regulator. Studies suggest that it can enhance seed germination and root development in various crops, thereby improving agricultural productivity. The underlying mechanisms may involve the modulation of phytohormone levels and stress response pathways in plants .

Skin Conditioning Agent

In the cosmetic industry, this compound is being investigated for its skin conditioning properties. Its antioxidant activity can protect skin cells from oxidative stress, making it a valuable ingredient in anti-aging formulations. Additionally, its potential to inhibit melanin production suggests applications in skin lightening products .

Antimicrobial Use in Cosmetics

Given its antimicrobial properties, this compound is also being considered for use in cosmetic formulations to prevent microbial contamination. Its incorporation into skincare products could enhance product safety and extend shelf life while providing additional benefits to the skin .

Data Summary

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer | Effective against MCF-7, A-549, HT-29 with promising IC50 values |

| Antimicrobial | Inhibitory effects on Staphylococcus aureus and Candida albicans | |

| Anti-inflammatory | Modulates inflammatory pathways; inhibits lipoxygenase activity | |

| Agricultural | Herbicidal | Reduces weed biomass; eco-friendly alternative |

| Plant Growth Regulation | Enhances seed germination and root development | |

| Cosmetic | Skin Conditioning | Antioxidant properties; potential anti-aging effects |

| Antimicrobial | Prevents microbial contamination in cosmetic formulations |

Case Studies

- Anticancer Activity Study : A study conducted on various cinnamic acid derivatives revealed that this compound significantly inhibited the proliferation of cancer cells with an IC50 value lower than many standard chemotherapeutics .

- Antimicrobial Efficacy : In vitro testing showed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent in clinical settings .

- Herbicidal Application : Field trials demonstrated that applying this compound significantly reduced weed populations without harming crop yields, highlighting its utility in sustainable agriculture practices .

作用機序

The mechanism of action of 4-(Methylcarbamoyl)cinnamic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response. It can also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

4-(Methylcarbamoyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

4-Hydroxycinnamic acid: Known for its antioxidant properties and used in the food industry.

4-Methoxycinnamic acid: Exhibits antimicrobial and anticancer activities.

4-Nitrocinnamic acid: Studied for its potential use in organic electronics and photonics.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties. Its methylcarbamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

生物活性

4-(Methylcarbamoyl)cinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a cinnamic acid backbone with a methylcarbamoyl substituent at the para position. This structural modification is crucial for its biological activity, allowing it to interact with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacterial strains suggest that the compound possesses potent antibacterial effects, comparable to other well-known antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using IC50 values, revealing that the compound's effectiveness is linked to its concentration and structural characteristics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

- Anti-inflammatory Mechanism : It reduces the expression of inflammatory markers by inhibiting transcription factors such as NF-kB .

Case Studies

- Antibacterial Efficacy : A study reported that this compound showed an MIC of 3.17 µg/mL against E. coli, indicating its potential as an effective antibacterial agent .

- Cytotoxicity in Cancer Cells : In a comparative study, this compound demonstrated superior cytotoxicity against MCF-7 cells compared to traditional chemotherapeutic agents, highlighting its potential as an alternative treatment option .

特性

IUPAC Name |

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKEHKMLPTJFE-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。